

# Gas chromatography-mass spectrometry (GC-MS) analysis of Petroselaidic acid

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## Compound of Interest

Compound Name: *Petroselaidic acid*

Cat. No.: *B3427432*

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## Application Note: GC-MS Analysis of Petroselaidic Acid

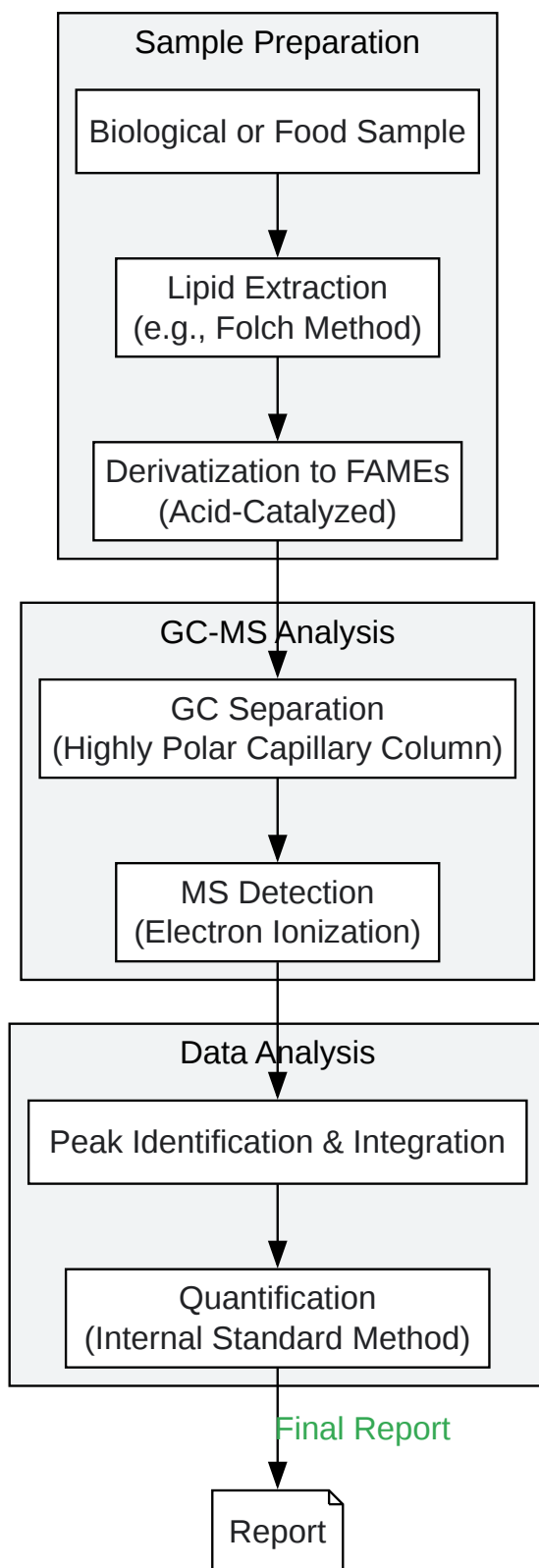
For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Petroselaidic acid**, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid of interest in various fields, including nutrition, biofuels, and as a potential biomarker. Accurate and reliable quantification of **Petroselaidic acid** is crucial for understanding its metabolic role and for quality control in various products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMES) prior to GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of **Petroselaidic acid** using GC-MS.

### Experimental Workflow

The overall experimental workflow for the GC-MS analysis of **Petroselaidic acid** involves sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis for separation and detection, and subsequent data analysis for quantification.



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Caption: Experimental workflow for GC-MS analysis of **Petroselaidic acid**.

## Experimental Protocols

### Lipid Extraction (Folch Method)

This protocol is suitable for extracting lipids from biological tissues or fluids.

Materials:

- Chloroform
- Methanol
- 0.9% NaCl solution
- Homogenizer
- Centrifuge
- Glass centrifuge tubes

Protocol:

- Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample.
- Agitate the mixture for 15-20 minutes.
- Add 0.2 volumes of 0.9% NaCl solution to the mixture.
- Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.
- Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
- Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

### Derivatization to Fatty Acid Methyl Esters (FAMES)

This acid-catalyzed derivatization converts fatty acids to their more volatile methyl esters.<sup>[1]</sup>

Materials:

- Acetyl chloride
- Methanol
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Heater block or water bath
- Screw-cap glass tubes

Protocol:

- To the dried lipid extract, add 1 mL of a freshly prepared 10% (v/v) solution of acetyl chloride in methanol.
- Securely cap the tube and heat at 95°C for 60 minutes.
- Allow the tube to cool to room temperature.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex thoroughly for 1 minute.
- Centrifuge for 5 minutes to separate the phases.
- Transfer the upper hexane layer containing the FAMES to a clean vial.
- Dry the hexane extract over anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.

## GC-MS Analysis

For the separation of cis and trans fatty acid isomers like **Petroselaiddic acid** and Petroselinic acid, a highly polar capillary column is recommended.<sup>[1][2]</sup>

## Instrumentation and Conditions:

Parameter	Value
Gas Chromatograph	Agilent 7890B GC System or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	Highly polar cyanopropyl-substituted capillary column (e.g., CP-Sil 88, SP-2560, or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injection Volume	1 µL
Injector Temperature	250°C
Split Ratio	20:1
Oven Program	Initial temperature of 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.
MS Transfer Line	250°C
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-550
Acquisition Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

## Data Presentation

The identification of **Petroselaidic acid** methyl ester is based on its retention time relative to its cis isomer (Petroselinic acid) and its characteristic mass spectrum. On highly polar columns, trans isomers typically elute slightly before their corresponding cis isomers.

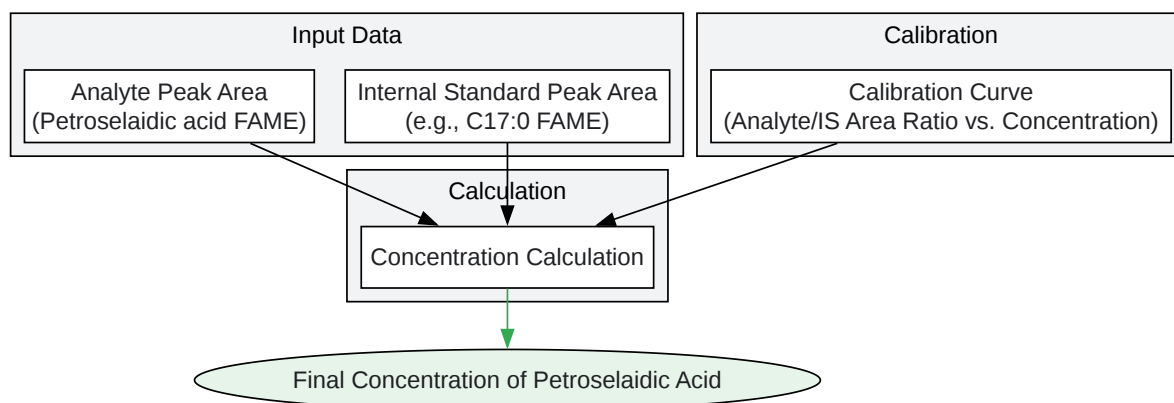
Table 1: Quantitative Data for **Petroselaidic Acid** Analysis

Analyte	Retention Time (min)	Characteristic m/z Ions (for FAME)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Petroselaidic acid methyl ester	Isomer specific	296 (M+), 265, 222, 180, 137, 97, 55	Analyte dependent	Analyte dependent
Internal Standard (e.g., C17:0 FAME)	Instrument specific	284 (M+), 253, 213, 143, 87, 74	N/A	N/A

Note: The mass spectrum of **Petroselaidic acid** (free acid) shows prominent peaks at m/z 117.0, 129.0, 84.0, 96.0, and 81.0.[3] The mass spectrum of its methyl ester will show a molecular ion at m/z 296 and characteristic fragmentation patterns for FAMEs.

## Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the quantitative analysis process using an internal standard.



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Caption: Logic diagram for quantitative analysis using an internal standard.

## Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of **Petroselaiddic acid**. The described methods for lipid extraction, derivatization, and GC-MS analysis are robust and suitable for the accurate quantification of **Petroselaiddic acid** in various sample matrices. The use of a highly polar capillary column is critical for the successful separation of **Petroselaiddic acid** from its cis isomer and other fatty acids.

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